Ethyl 2-phenyl-1H-indole-3-carboxylate

Description

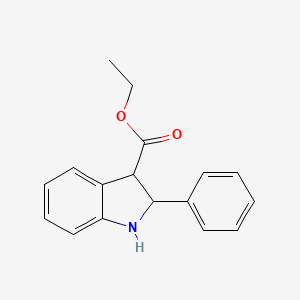

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-phenyl-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-2-20-17(19)15-13-10-6-7-11-14(13)18-16(15)12-8-4-3-5-9-12/h3-11,18H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOQSTKVCGVNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The 2-Phenylindole Scaffold as a Privileged Structure

An In-Depth Technical Guide to the Basic Properties of Ethyl 2-phenyl-1H-indole-3-carboxylate

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with diverse biological targets. The 2-phenylindole scaffold is a quintessential example of such a structure, forming the core of numerous agents with therapeutic potential.[1][2] This guide focuses on a key derivative, Ethyl 2-phenyl-1H-indole-3-carboxylate, a versatile building block that serves as a foundational template for drug discovery programs. Its unique arrangement of a lipophilic phenyl group at the 2-position and a hydrogen-bond accepting carboxylate at the 3-position provides a rich platform for synthetic modification and biological screening. Derivatives of this core have demonstrated significant promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, making a thorough understanding of its fundamental properties essential for researchers in the field.[1][3][4]

Core Synthesis: The Fischer Indole Synthesis

The most reliable and widely adopted method for constructing the 2-phenyl-1H-indole-3-carboxylate core is the Fischer indole synthesis, a classic reaction discovered in 1883.[5][6] This acid-catalyzed reaction proceeds by the cyclization of an arylhydrazone, which is itself formed from the condensation of a substituted phenylhydrazine with a ketone or aldehyde.[6][7]

The reaction mechanism involves several key steps:

-

Hydrazone Formation: Phenylhydrazine reacts with an appropriate β-keto ester, in this case, ethyl benzoylacetate, to form the corresponding phenylhydrazone intermediate.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[8][8]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a concerted[8][8]-sigmatropic rearrangement (a variant of the Claisen rearrangement), which is the key bond-forming step that sets up the indole framework.[6]

-

Cyclization & Aromatization: The resulting intermediate undergoes an intramolecular electrophilic attack to form a cyclic aminal. Subsequent elimination of an ammonia molecule leads to the formation of the stable, aromatic indole ring.[6]

Strong acids like polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or p-toluenesulfonic acid are typically employed as catalysts to drive the reaction to completion.[6][7]

Experimental Protocol: Fischer Indole Synthesis

This protocol describes a representative procedure for the synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate.

Materials:

-

Phenylhydrazine

-

Ethyl benzoylacetate

-

Glacial Acetic Acid or Ethanol

-

Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Crushed ice

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve ethyl benzoylacetate (1.0 eq) and phenylhydrazine (1.1 eq) in glacial acetic acid or ethanol. Stir the mixture at 80°C for 1-2 hours to facilitate the formation of the phenylhydrazone. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Cyclization: Carefully add the acid catalyst (e.g., polyphosphoric acid, ~10 eq by weight) to the reaction mixture in portions. The mixture will become viscous.

-

Heating: Heat the reaction mixture to 100-120°C with vigorous stirring for 2-4 hours. The color will darken as the reaction proceeds. Continue monitoring by TLC until the starting material is consumed.

-

Work-up: Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring to quench the reaction.

-

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the acidic mixture until effervescence ceases and the pH is neutral (~7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure product.

Synthesis Workflow Diagram

Caption: Fischer Indole Synthesis Workflow.

Physicochemical Properties

The fundamental physical and chemical properties of Ethyl 2-phenyl-1H-indole-3-carboxylate are summarized below. These values are critical for designing experimental conditions, including solvent selection for reactions and purification.

| Property | Value | Source/Note |

| Molecular Formula | C₁₇H₁₅NO₂ | PubChem CID: 71729133 (for 5-methyl analog) |

| Molecular Weight | 265.31 g/mol | Calculated |

| Appearance | Typically an off-white to pale yellow solid | General observation for indole derivatives |

| Melting Point | ~130-150 °C | Varies with purity. Analog (Ethyl 2-methylindole-3-carboxylate) melts at 134-136 °C.[9] |

| Solubility | Freely soluble in organic solvents like dichloromethane, ethyl acetate, and ethanol.[1] | Insoluble in water. |

| logP (calc.) | ~4.0-4.5 | Estimated based on analogs like the 5-methyl derivative (XLogP3: 4.3).[10] |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The expected data for Ethyl 2-phenyl-1H-indole-3-carboxylate are detailed below.

¹H NMR Spectroscopy

-

Indole NH (~8.1-8.5 ppm): A broad singlet, which is exchangeable with D₂O. Its downfield shift is due to the aromatic nature of the indole ring and deshielding.

-

Aromatic Protons (7.2-7.8 ppm): A complex multiplet region integrating to 9 protons. This includes the four protons on the indole's benzene ring and the five protons of the C2-phenyl substituent.

-

Ethyl Ester CH₂ (~4.3-4.4 ppm): A quartet, resulting from coupling to the three methyl protons.

-

Ethyl Ester CH₃ (~1.3-1.4 ppm): A triplet, resulting from coupling to the two methylene protons.

¹³C NMR Spectroscopy

-

Ester Carbonyl (~165 ppm): The ester C=O group is typically found in this region.

-

Aromatic Carbons (110-140 ppm): A series of signals corresponding to the 12 carbons of the indole and phenyl rings. Key signals include C2 and C3 of the indole, which are highly influenced by their substituents.

-

Ethyl Ester CH₂ (~60 ppm): The methylene carbon of the ethyl group.

-

Ethyl Ester CH₃ (~14 ppm): The terminal methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

-

N-H Stretch (~3300-3400 cm⁻¹): A sharp to medium peak characteristic of the indole N-H bond.

-

C-H Aromatic Stretches (~3000-3100 cm⁻¹): Signals corresponding to the C-H bonds on the aromatic rings.

-

C=O Ester Stretch (~1670-1690 cm⁻¹): A strong, sharp absorption band, characteristic of a conjugated ester carbonyl group.[11]

-

C=C Aromatic Stretches (~1450-1600 cm⁻¹): Multiple bands corresponding to the vibrations of the aromatic rings.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The expected exact mass for C₁₇H₁₅NO₂ would be observed via High-Resolution Mass Spectrometry (HRMS). The nominal mass would show a molecular ion peak at m/z = 265.

Reactivity and Structure-Activity Relationship (SAR) Insights

The reactivity of Ethyl 2-phenyl-1H-indole-3-carboxylate is centered on three main regions: the indole nitrogen (N1), the C3-ester, and the phenyl rings. These sites are primary targets for synthetic modification in drug development.

-

N1 Position: The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated. N1-substitution with small alkyl groups is often well-tolerated and can enhance biological activity.[2]

-

C3-Ester Position: The ester is a key functional handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides or other derivatives. The presence of a hydrogen bond acceptor at C3 is a common feature in highly active analogs.[2]

-

C2-Phenyl Ring: The substitution pattern on this ring is a critical determinant of activity. For anticancer applications targeting tubulin, the presence of a 3,4,5-trimethoxyphenyl moiety on this ring often confers high potency, mimicking the activity of natural products like colchicine.[2]

These modifications allow for the fine-tuning of the molecule's electronic properties, lipophilicity, and steric profile, which directly impacts its interaction with biological targets.[2]

Key Reactivity Sites Diagram

Caption: Key sites for synthetic modification.

Applications in Drug Discovery

The 2-phenylindole scaffold is a cornerstone in modern medicinal chemistry. Ethyl 2-phenyl-1H-indole-3-carboxylate and its derivatives have been extensively investigated for a wide range of pharmacological activities.

-

Anticancer Activity: This is one of the most significant areas of research for 2-phenylindoles.[1] Many derivatives exhibit potent anti-proliferative effects against various cancer cell lines, including breast, lung, and leukemia.[1][4] A primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[2]

-

Anti-inflammatory Activity: Several 2-phenylindole derivatives have been identified as dual inhibitors of nitric oxide synthase (NOS) and the transcription factor NF-κB, both of which are key players in the inflammatory cascade.[3]

-

Antimicrobial and Antiviral Properties: The scaffold has also been explored for its potential in combating bacterial, fungal, and viral infections.[1]

Conclusion

Ethyl 2-phenyl-1H-indole-3-carboxylate is more than just a chemical compound; it is a gateway to a vast chemical space of significant therapeutic potential. Its straightforward synthesis via the Fischer indole reaction, combined with its versatile reactivity, makes it an invaluable tool for medicinal chemists. A comprehensive understanding of its basic properties—from its physicochemical characteristics and spectroscopic signature to its reactivity and biological applications—is fundamental for any researcher aiming to leverage the power of the privileged 2-phenylindole scaffold in the development of next-generation therapeutics.

References

-

Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. (2023). OMICS International. [Link]

-

Ethyl 2-Amino-6-phenyl-1H-indole-3-carboxylate. PubChem. [Link]

-

ethyl 5-methyl-2-phenyl-1H-indole-3-carboxylate. PubChem. [Link]

-

Fischer indole synthesis. Grokipedia. [Link]

-

Synthesis of N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. (2025). MDPI. [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2018). MDPI. [Link]

-

Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. (2012). PubMed Central. [Link]

-

Fischer indole synthesis. Wikipedia. [Link]

-

Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

-

Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. (2022). YMER. [Link]

-

Regioselective C5−H Direct Iodination of Indoles. SynOpen. [Link]

-

2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. (2019). Taylor & Francis Online. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. [Link]

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Ethyl 2-Amino-6-phenyl-1H-indole-3-carboxylate | C17H16N2O2 | CID 177815881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl 2-methylindole-3-carboxylate 99 53855-47-3 [sigmaaldrich.com]

- 10. ethyl 5-methyl-2-phenyl-1H-indole-3-carboxylate | C18H17NO2 | CID 71729133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

Physical and chemical properties of Ethyl 2-phenyl-1H-indole-3-carboxylate

An In-Depth Technical Guide to Ethyl 2-phenyl-1H-indole-3-carboxylate

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-phenyl-1H-indole-3-carboxylate, a key heterocyclic compound. The indole scaffold is a privileged structure in medicinal chemistry, and understanding the specific characteristics of its derivatives is paramount for researchers, scientists, and drug development professionals.[1][2] This document delineates the compound's structural and physicochemical properties, spectroscopic profile, core reactivity, and established synthetic routes. Furthermore, it contextualizes the compound's relevance by exploring its applications as a versatile intermediate in the synthesis of pharmacologically active molecules. Safety and handling protocols are also summarized to ensure proper laboratory practice.

Chemical Identity and Structure

Ethyl 2-phenyl-1H-indole-3-carboxylate is a multi-functionalized indole derivative. The core structure consists of a bicyclic indole ring system, substituted at the 2-position with a phenyl group and at the 3-position with an ethyl carboxylate group. The phenyl group at C2 and the ester at C3 significantly influence the electronic properties and reactivity of the indole nucleus.

Molecular Structure:

Caption: Chemical Structure of Ethyl 2-phenyl-1H-indole-3-carboxylate.

Table 1: Chemical Identifiers and Computed Properties

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | Ethyl 2-phenyl-1H-indole-3-carboxylate | N/A |

| Molecular Formula | C₁₇H₁₅NO₂ | N/A |

| Molecular Weight | 265.31 g/mol | N/A |

| Canonical SMILES | CCOC(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3 | N/A |

| InChI Key | (Predicted) | N/A |

| CAS Number | 719-79-9 | N/A |

| XLogP3 (Predicted) | ~4.0 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 |[3] |

Note: Some properties are predicted or based on the closely related analogue, ethyl 5-methyl-2-phenyl-1H-indole-3-carboxylate.[3]

Physical Properties

The physical state and solubility are critical parameters for experimental design, including reaction setup, purification, and formulation.

Table 2: Physical Characteristics

| Property | Value | Rationale / Comments |

|---|---|---|

| Appearance | White to light yellow crystalline solid. | Based on typical appearance of related indole derivatives.[4] |

| Melting Point | Not definitively reported. | The related compound ethyl 2-methylindole-3-carboxylate has a melting point of 134-136 °C. The 2-phenyl derivative is expected to be a solid with a comparable, though distinct, melting point. |

| Boiling Point | High boiling point; likely decomposes upon heating at atmospheric pressure. | Typical for complex aromatic esters. |

| Solubility | Insoluble in water; Soluble in common organic solvents such as ethanol, acetone, DMSO, chloroform, and ethyl acetate. | Based on the nonpolar aromatic structure and data for related compounds.[2][5] |

Spectroscopic Profile

Spectroscopic data are essential for the structural confirmation and purity assessment of the compound. While experimental spectra for this specific molecule are not widely published, its characteristic spectroscopic features can be reliably predicted based on its functional groups and data from analogous structures.

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |

|---|---|---|---|

| ¹H NMR | Indole N-H | > 8.0 ppm (broad singlet) | The acidic proton on the nitrogen is typically downfield and may exchange with D₂O.[6] |

| Aromatic protons | 7.0 - 8.0 ppm (multiplets) | Protons on the indole and phenyl rings reside in the aromatic region. | |

| Ester -OCH₂- | ~4.3 ppm (quartet) | Methylene protons adjacent to the ester oxygen and coupled to the methyl group.[6] | |

| Ester -CH₃ | ~1.3 ppm (triplet) | Methyl protons of the ethyl group coupled to the adjacent methylene group.[6] | |

| ¹³C NMR | Ester Carbonyl (C=O) | ~162 - 165 ppm | Characteristic chemical shift for an ester carbonyl carbon.[6] |

| Aromatic Carbons | 100 - 140 ppm | Multiple signals corresponding to the carbons of the indole and phenyl rings. | |

| Infrared (IR) | N-H Stretch | ~3300 - 3400 cm⁻¹ | Characteristic sharp to medium peak for the N-H bond of the indole ring. |

| C=O Stretch (Ester) | ~1700 - 1720 cm⁻¹ | Strong, sharp absorption characteristic of the ester carbonyl group.[7] | |

| C-H Stretch (Aromatic) | ~3000 - 3100 cm⁻¹ | Absorptions for C-H bonds on the aromatic rings. |

| Mass Spec. (MS) | Molecular Ion (M⁺) | m/z ≈ 265.11 | Corresponding to the exact mass of the C₁₇H₁₅NO₂ molecule. |

Chemical Properties and Reactivity

The reactivity of Ethyl 2-phenyl-1H-indole-3-carboxylate is governed by the interplay of its three primary components: the electron-rich indole nucleus, the electron-withdrawing ethyl carboxylate group, and the C2-phenyl substituent.

-

Indole Nucleus: The indole ring system is inherently electron-rich and prone to electrophilic substitution.[1] However, with the C2 and C3 positions substituted, electrophilic attack is sterically hindered and electronically deactivated at the pyrrole ring. Reactions of this type would likely occur on the benzenoid portion of the indole or the pendant phenyl ring.

-

N-H Acidity and N-Substitution: The proton on the indole nitrogen is weakly acidic. Its acidity is enhanced by the electron-withdrawing ester group at the adjacent C3 position.[8] This allows for deprotonation by a strong base (e.g., KOH, NaH) to form an indolyl anion, which is a potent nucleophile. This anion can readily react with various electrophiles, providing a straightforward method for N-alkylation or N-acylation.[2][6]

-

Ester Group Reactivity: The ethyl carboxylate group at C3 is a versatile handle for further chemical transformations:

-

Hydrolysis: The ester can be saponified to the corresponding carboxylic acid using a strong base like aqueous KOH, often with heating.[2] This acid is a valuable intermediate for forming amides or other derivatives.

-

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to the corresponding primary alcohol, 2-phenyl-3-(hydroxymethyl)-1H-indole.

-

Hydrazinolysis: Reaction with hydrazine hydrate (N₂H₄·H₂O) can convert the ester into the corresponding carbohydrazide.[2][6] This hydrazide is a key building block for synthesizing various five-membered heterocycles like oxadiazoles and pyrazoles.

-

Synthesis Pathway

The most classical and efficient method for constructing the 2,3-disubstituted indole core of this molecule is the Fischer Indole Synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. For Ethyl 2-phenyl-1H-indole-3-carboxylate, the required precursors are phenylhydrazine and ethyl benzoylpyruvate.

Caption: Workflow for the Fischer Indole Synthesis.

Experimental Protocol: General Fischer Indole Synthesis

-

Hydrazone Formation: Equimolar amounts of phenylhydrazine and ethyl benzoylpyruvate are dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Acid Catalysis: A catalytic amount of a strong acid (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) is added to the mixture.

-

Heating: The reaction mixture is heated, typically to reflux, to drive the cyclization. Reaction progress is monitored by Thin-Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is cooled and neutralized. The crude product is extracted into an organic solvent. Purification is typically achieved by recrystallization or column chromatography on silica gel.

Applications in Research and Drug Development

The indole framework is a ubiquitous motif in natural products and pharmaceuticals.[2] Ethyl 2-phenyl-1H-indole-3-carboxylate serves as a highly valuable and versatile building block for the synthesis of more complex, biologically active molecules.

-

Scaffold for Lead Discovery: The core structure can be readily modified at the N1-position, and the ester at C3 can be converted into amides, alcohols, or other functional groups. This allows for the rapid generation of compound libraries for screening against various biological targets.

-

Precursor to Antimicrobial Agents: Closely related analogues, such as ethyl 2-methylindole-3-carboxylates, have been used as reactants in the preparation of novel antimicrobial agents. This highlights the potential of the 2-phenyl scaffold in the same therapeutic area.

-

Intermediate for Dyes and Materials: The 2-phenylindole moiety is known to be used in the synthesis of dyes and as a stabilizer in polymers, indicating its utility beyond the pharmaceutical realm.[9]

Safety and Handling

As a laboratory chemical, Ethyl 2-phenyl-1H-indole-3-carboxylate should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous compounds like 2-phenylindole and other indole esters provide a strong basis for safe handling procedures.[4][10]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.

-

Hazards: Expected to cause skin and eye irritation.[10] May cause respiratory irritation if inhaled.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials such as strong oxidizing agents.[4][11]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[11]

Conclusion

Ethyl 2-phenyl-1H-indole-3-carboxylate is a foundational building block in synthetic organic and medicinal chemistry. Its well-defined structure, predictable reactivity at the indole nitrogen and ester functional group, and accessible synthesis via the Fischer indole reaction make it an attractive starting material for a wide range of applications. For researchers in drug development, its utility as a scaffold for creating diverse libraries of potential therapeutic agents is of particular significance. Adherence to standard safety protocols is essential when handling this and related chemical compounds.

References

-

Scentspiracy. (n.d.). Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery. Retrieved from [Link]

-

MDPI. (n.d.). N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl phenyl acetate, 101-97-3. Retrieved from [Link]

-

Chemotechnique Diagnostics. (n.d.). PATIENT INFORMATION SHEET 2-Phenylindole. Retrieved from [Link]

-

El-Sawy, E. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

-

Al-Hourani, B. J., Al-Jaber, H. I., El-Elimat, T., Al-Qawasmeh, R. A., & Voelter, W. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Retrieved from [Link]

-

MDPI. (2016, March 10). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). 6-Methoxyharmalan. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 5-methyl-2-phenyl-1H-indole-3-carboxylate. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl indole-3-carboxylate. Retrieved from [Link]

-

Jakše, R., et al. (2004). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. ResearchGate. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Phenylindole. Retrieved from [Link]

-

Gassman, P. G., & van Bergen, T. J. (1973). Ethyl 2-methyl-1H-indole-5-carboxylate. Organic Syntheses, 53, 60. Retrieved from [Link]

-

Supporting information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

-

Sreenivasa, M., et al. (2009). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E, 65(Pt 10), o2573. Retrieved from [Link]

-

Tsumake, H., et al. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(11), x201205. Retrieved from [Link]

Sources

- 1. N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide [mdpi.com]

- 2. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ethyl 5-methyl-2-phenyl-1H-indole-3-carboxylate | C18H17NO2 | CID 71729133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl 1-acetyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemotechnique.se [chemotechnique.se]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Ethyl 2-phenyl-1H-indole-3-carboxylate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 2-phenyl-1H-indole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, and known biological significance, offering field-proven insights for researchers and scientists in the pharmaceutical and biotechnology sectors.

Chemical Identity and Structure

Ethyl 2-phenyl-1H-indole-3-carboxylate is a member of the vast and important class of indole derivatives. The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. The presence of a phenyl group at the 2-position and an ethyl carboxylate at the 3-position of the indole ring system defines the unique chemical architecture of this molecule.

CAS Number: 36779-16-5

Molecular Formula: C₁₇H₁₅NO₂

Molecular Weight: 265.31 g/mol

Structure:

Caption: Chemical structure of Ethyl 2-phenyl-1H-indole-3-carboxylate.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | [1] |

| Storage | Keep in dark place, Sealed in dry, Room Temperature | [1] |

Synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate: The Fischer Indole Synthesis

The most reliable and widely employed method for the synthesis of 2,3-disubstituted indoles is the Fischer indole synthesis. This acid-catalyzed reaction involves the cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with a ketone or aldehyde.[2][3][4][5][6] For the synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate, the logical starting materials are phenylhydrazine and ethyl benzoylacetate.

Reaction Principle: The synthesis is a two-step, one-pot procedure:

-

Phenylhydrazone Formation: Phenylhydrazine reacts with the ketone functionality of ethyl benzoylacetate to form the corresponding phenylhydrazone intermediate. This is a condensation reaction, typically carried out in a protic solvent like ethanol or acetic acid.

-

Fischer Indole Cyclization: The formed phenylhydrazone, often without isolation, undergoes an acid-catalyzed intramolecular cyclization to yield the final indole product. A strong acid catalyst such as polyphosphoric acid (PPA) is often employed to drive the reaction, which involves a[7][7]-sigmatropic rearrangement.[2]

Experimental Protocol: Synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate

This protocol is a robust and scalable method for the laboratory synthesis of the title compound.

Materials and Equipment:

-

Phenylhydrazine

-

Ethyl benzoylacetate

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Glacial Acetic Acid

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard glassware for extraction and purification

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Step-by-Step Methodology:

Part A: Phenylhydrazone Formation

-

In a 100 mL round-bottom flask, dissolve ethyl benzoylacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent) in absolute ethanol (50 mL).

-

Add a catalytic amount of glacial acetic acid (a few drops).

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature. The phenylhydrazone may precipitate out of the solution. This intermediate can be isolated by filtration or used directly in the next step.

Part B: Fischer Indole Cyclization

-

Carefully add the crude phenylhydrazone from Part A to a flask containing polyphosphoric acid (approximately 10 times the weight of the hydrazone). Caution: This addition can be exothermic.

-

Heat the viscous mixture to 100-120°C with vigorous stirring for 2-4 hours. The color of the mixture will likely darken.

-

Monitor the cyclization by TLC until the phenylhydrazone is consumed.

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Part C: Purification

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure Ethyl 2-phenyl-1H-indole-3-carboxylate.

Diagram of the Fischer Indole Synthesis Workflow:

Caption: Workflow for the synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate.

Spectroscopic Data

Characterization of the synthesized compound is crucial for confirming its identity and purity. Below are the expected spectroscopic data based on the structure of Ethyl 2-phenyl-1H-indole-3-carboxylate and data from related compounds.[8][9][10][11][12]

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals for the ethyl group (triplet and quartet), aromatic protons of the indole and phenyl rings, and a characteristic broad singlet for the N-H proton of the indole. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, and aromatic carbons of the indole and phenyl rings. |

| FTIR (cm⁻¹) | A broad peak around 3300-3400 for the N-H stretch, a strong absorption around 1700 for the C=O stretch of the ester, and characteristic peaks for C-H and C=C aromatic stretches. |

| Mass Spec. | A molecular ion peak (M⁺) corresponding to the molecular weight of 265.31. |

Biological Significance and Applications in Drug Discovery

The 2-phenylindole scaffold is a recurring motif in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties.[13][14] While specific biological data for Ethyl 2-phenyl-1H-indole-3-carboxylate is not extensively reported in publicly available literature, the known activities of related 2-phenylindole derivatives provide a strong rationale for its investigation in drug discovery programs.

Potential Therapeutic Applications:

-

Anticancer Activity: Many 2-phenylindole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[13][15][16] The proposed mechanisms of action often involve the inhibition of key cellular processes such as tubulin polymerization or the modulation of signaling pathways critical for cancer cell proliferation and survival. The structural features of Ethyl 2-phenyl-1H-indole-3-carboxylate make it a prime candidate for screening in anticancer assays.

-

Anti-inflammatory Properties: The indole nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of 2-phenylindole have been reported to possess significant anti-inflammatory activity, potentially through the inhibition of inflammatory mediators.[17]

Logical Relationship of 2-Phenylindole Scaffold to Biological Activity:

Caption: Potential biological activities of the 2-phenylindole scaffold.

Conclusion and Future Directions

Ethyl 2-phenyl-1H-indole-3-carboxylate is a readily accessible compound with significant potential for further investigation in drug discovery. The robust and well-established Fischer indole synthesis provides a reliable route for its preparation. Based on the known biological activities of the 2-phenylindole scaffold, this molecule represents a valuable starting point for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Future research should focus on the comprehensive biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.

References

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. (URL: [Link])

-

(PDF) Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues - ResearchGate. (URL: [Link])

-

Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates - PubMed. (URL: [Link])

-

Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed. (URL: [Link])

-

Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate - PMC - NIH. (URL: [Link])

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - MDPI. (URL: [Link])

-

(PDF) New 3H-Indole Synthesis by Fischer's Method. Part I - ResearchGate. (URL: [Link])

-

Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC - PubMed Central. (URL: [Link])

-

Figure 3: 13 C-NMR spectrum of 3-methyl-2-phenyl indole - ResearchGate. (URL: [Link])

-

Multiaction Pt(IV) Complexes: Cytotoxicity in Ovarian Cancer Cell Lines and Mechanistic Studies | Inorganic Chemistry - ACS Publications. (URL: [Link])

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl) - PubMed. (URL: [Link])

-

Showing Compound Ethyl phenylacetate (FDB010560) - FooDB. (URL: [Link])

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC - NIH. (URL: [Link])

-

SYNTHESIS OF 2-PHENYL INDOLE - IJNRD. (URL: [Link])

-

Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity - MDPI. (URL: [Link])

-

Synthesis and biological evaluation of 2-aryl-3-isoxazolinyl-indole derivatives as anti-inflammatory agents - IOSR Journal. (URL: [Link])

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (URL: [Link])

-

Selective Cytotoxic Effects on Human Cancer Cell Lines of Phenolic-Rich Ethyl-Acetate Fraction From Rhus Verniciflua Stokes - PubMed. (URL: [Link])

-

ethyl phenyl acetate, 101-97-3 - The Good Scents Company. (URL: [Link])

-

Methyl 1H-indole-3-carboxylate. (URL: [Link])

-

Expt-7 The Fischer Indole Synthesis New | PDF - Scribd. (URL: [Link])

-

Ethyl 2-[(phenylsulfanyl)methyl]-1-(phenylsulfonyl)-1H-indole-3-carboxylate - PMC - NIH. (URL: [Link])

-

Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent - YMER. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijnrd.org [ijnrd.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. scribd.com [scribd.com]

- 6. ymerdigital.com [ymerdigital.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 2-Phenylindole(948-65-2) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. tetratek.com.tr [tetratek.com.tr]

- 13. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Selective cytotoxic effects on human cancer cell lines of phenolic-rich ethyl-acetate fraction from Rhus verniciflua Stokes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. iosrjournals.org [iosrjournals.org]

An In-depth Technical Guide to the Fischer Indole Synthesis: Mechanism and Regioselectivity in the Synthesis of Substituted Indoles

The Fischer indole synthesis, a venerable and powerful reaction in the annals of organic chemistry, has remained a cornerstone for the construction of the indole nucleus for over a century.[1][2][3] Discovered in 1883 by Emil Fischer, this acid-catalyzed cyclization of arylhydrazones continues to be an indispensable tool for medicinal chemists and researchers in drug development, owing to the prevalence of the indole scaffold in a vast array of pharmaceuticals and natural products.[1][2][3] This guide provides a comprehensive exploration of the intricate mechanistic details of the Fischer indole synthesis, with a particular focus on how substituents on the starting materials dictate the regiochemical outcome of the reaction.

I. The Core Mechanism: A Stepwise Dissection

The Fischer indole synthesis is a cascade of chemical transformations that elegantly converts an arylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole.[2][3] The reaction is typically facilitated by Brønsted or Lewis acids, such as hydrochloric acid, sulfuric acid, polyphosphoric acid, zinc chloride, or boron trifluoride.[2][3][4] The accepted mechanism, first proposed by Robinson, can be delineated into several key stages.[3]

1. Formation of the Phenylhydrazone: The synthesis commences with the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone. This is a classical imine formation reaction that yields the corresponding phenylhydrazone intermediate.[1][2][5] This step is often performed in situ, without the need for isolation of the hydrazone.[5][6]

2. Tautomerization to the Ene-hydrazine: The newly formed phenylhydrazone undergoes a crucial acid-catalyzed tautomerization to its enamine isomer, more specifically termed an ene-hydrazine.[1][2][3][5] This step establishes the necessary reactive intermediate for the subsequent pericyclic rearrangement.

3. The Decisive[7][7]-Sigmatropic Rearrangement: The protonated ene-hydrazine is now poised for the key bond-forming event of the synthesis: a[7][7]-sigmatropic rearrangement.[2][3][8][9] This concerted pericyclic reaction, analogous to the Cope or Claisen rearrangements, involves the breaking of the N-N sigma bond and the formation of a new C-C bond between the aryl ring and the enamine carbon.[8][10] This step is often the rate-determining step of the overall process and dictates the regioselectivity of the final indole product.[3]

4. Aromatization and Formation of a Di-imine: The[7][7]-sigmatropic rearrangement disrupts the aromaticity of the phenyl ring, leading to a di-imine intermediate. A subsequent proton transfer restores aromaticity.

5. Cyclization and Elimination of Ammonia: The di-imine intermediate then undergoes an intramolecular cyclization to form a five-membered ring aminoacetal (or aminal).[2][3] Finally, under the acidic conditions, this intermediate eliminates a molecule of ammonia, driven by the formation of the thermodynamically stable aromatic indole ring.[2][3][9]

Diagrammatic Representation of the Fischer Indole Synthesis Mechanism

Caption: Core mechanistic pathway of the Fischer indole synthesis.

II. The Critical Role of Substituents in Directing Regioselectivity

The substitution pattern on both the arylhydrazine and the carbonyl component profoundly influences the course of the Fischer indole synthesis, particularly the regiochemical outcome. This is a critical consideration in the design of a synthesis targeting a specific indole isomer.

Substituents on the Arylhydrazine:

-

Electronic Effects: Electron-donating groups on the aromatic ring of the arylhydrazine generally accelerate the reaction rate.[7] This is because they increase the electron density of the ring, facilitating the electrophilic attack during the[7][7]-sigmatropic rearrangement. Conversely, electron-withdrawing groups tend to retard the reaction.[7]

-

Steric Effects and Regioselectivity: When the arylhydrazine bears a substituent at the meta-position, two possible indole products can be formed, depending on which ortho-carbon participates in the C-C bond formation during the sigmatropic rearrangement. The reaction generally proceeds through the less sterically hindered transition state.

Substituents on the Carbonyl Compound:

The nature of the aldehyde or ketone is a primary determinant of the substitution pattern on the resulting indole's pyrrole ring.

-

Unsymmetrical Ketones: When an unsymmetrical ketone of the type RCH₂COCH₂R' is employed, a mixture of two isomeric indoles can be obtained.[5] The regioselectivity is governed by the relative stability of the two possible ene-hydrazine intermediates and the subsequent transition states of the[7][7]-sigmatropic rearrangement. Generally, the rearrangement will favor the pathway involving the more substituted, and thus more stable, enamine tautomer.

-

Steric Hindrance: Significant steric bulk on one side of the ketone can direct the formation of the ene-hydrazine to the less hindered side, thereby controlling the regioselectivity of the indole product.

-

Electronic Effects: Electron-withdrawing groups adjacent to the carbonyl can influence the stability of the ene-hydrazine intermediates and the transition state of the sigmatropic rearrangement. For instance, an electron-withdrawing phthalimide substituent has been shown to destabilize the transition state leading to one of the possible indole regioisomers, thus favoring the formation of the other.[11][12]

Visualizing Regioselectivity with an Unsymmetrical Ketone

Caption: Competing pathways determining regioselectivity with unsymmetrical ketones.

III. Experimental Protocols and Considerations

A successful Fischer indole synthesis hinges on the careful selection of reaction conditions, particularly the choice of acid catalyst and solvent.

Commonly Employed Acid Catalysts:

| Catalyst Type | Examples | Characteristics |

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic Acid (p-TsOH) | Readily available and effective for a wide range of substrates. PPA is often used for less reactive starting materials due to its high boiling point.[2][3] |

| Lewis Acids | ZnCl₂, BF₃, FeCl₃, AlCl₃ | Often provide milder reaction conditions and can be advantageous for sensitive substrates.[2][3][4][5] ZnCl₂ is a very common choice.[5] |

A Representative Experimental Procedure: Synthesis of 2-Phenylindole

The following protocol is a generalized procedure for the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.

Step 1: Phenylhydrazone Formation (Optional Isolation)

-

In a suitable solvent such as ethanol or acetic acid, equimolar amounts of phenylhydrazine and acetophenone are combined.

-

The mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction.

-

The resulting phenylhydrazone may precipitate from the solution and can be isolated by filtration, or the reaction mixture can be carried forward directly to the next step.

Step 2: Indolization

-

The phenylhydrazone (or the crude reaction mixture from Step 1) is treated with an acid catalyst. A common choice is a mixture of glacial acetic acid and concentrated hydrochloric acid.[1]

-

The reaction mixture is heated to an elevated temperature, often in a high-boiling solvent or neat. For example, a preheated oil bath at 170°C can be used.[1]

-

The reaction is monitored for the evolution of white fumes, indicating the elimination of ammonia.[1]

-

After the reaction is complete (typically after a few minutes at high temperature), the hot mixture is carefully poured into a large volume of water to precipitate the crude product.[1]

Step 3: Workup and Purification

-

The precipitated solid is collected by filtration and washed thoroughly with water to remove any residual acid and inorganic salts.[1]

-

To dissolve any remaining zinc salts (if a Lewis acid like ZnCl₂ was used), the crude product can be washed with a dilute acid solution.[1]

-

The crude 2-phenylindole is then purified, typically by recrystallization from a suitable solvent such as hot 95% ethanol.[1]

IV. Modern Variations and Future Outlook

While the classical Fischer indole synthesis remains a workhorse reaction, several modern variations have been developed to address some of its limitations, such as the harsh acidic conditions and the availability of certain arylhydrazine starting materials.[13][14] These include:

-

Palladium-Catalyzed Modifications: Buchwald and others have developed methods for the palladium-catalyzed cross-coupling of aryl bromides with hydrazones, providing a novel entry into the Fischer indole synthesis.[2]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction, often leading to higher yields and cleaner product profiles.[5]

-

Continuous Flow Synthesis: Continuous flow methodologies are being increasingly applied to the Fischer indole synthesis, offering advantages in terms of scalability, safety, and process control.[15]

-

Catalytic Asymmetric Fischer Indolization: The development of chiral catalysts, such as chiral phosphoric acids, has enabled enantioselective versions of the Fischer indole synthesis, providing access to chiral indole derivatives.[16]

The continued evolution of the Fischer indole synthesis, through the development of milder conditions, more efficient catalysts, and novel synthetic strategies, ensures its enduring legacy as a premier method for the construction of the indole ring system. Its adaptability and robustness will undoubtedly continue to fuel discoveries in medicinal chemistry and materials science for the foreseeable future.

References

-

ChemTube3D. Fischer indole synthesis -[7][7]-sigmatropic rearrangement. Available from: [Link]

-

YouTube. Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. (2020-01-27). Available from: [Link]

-

YouTube. Fischer Indole Synthesis Mechanism | Organic Chemistry. (2025-10-23). Available from: [Link]

-

Wikipedia. Fischer indole synthesis. Available from: [Link]

-

MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. Available from: [Link]

-

YouTube. The Fischer Indole synthesis: reaction mechanism tutorial. (2011-11-15). Available from: [Link]

-

ResearchGate. (PDF) Fischer Indole Synthesis. (2021-01-04). Available from: [Link]

-

ACS Publications. Studies on the Fischer indole synthesis | Chemical Reviews. Available from: [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]

-

PubMed. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. (2017-06-02). Available from: [Link]

-

RSC Blogs. Versatile variation on the Fischer indole synthesis. (2010-11-24). Available from: [Link]

-

Thieme Connect. Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (2018-05-28). Available from: [Link]

-

ResearchGate. General Fischer indole synthesis (pathway a) and its interrupted... Available from: [Link]

-

ACS Publications. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator | The Journal of Organic Chemistry. Available from: [Link]

-

Wikipedia. Sigmatropic reaction. Available from: [Link]

-

ChemistryViews. Catalytic Version of the Fischer Indole Synthesis. (2021-04-08). Available from: [Link]

-

NIH. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020-07-16). Available from: [Link]

-

Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. (2020-09-19). Available from: [Link]

-

Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. testbook.com [testbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chemtube3d.com [chemtube3d.com]

- 9. youtube.com [youtube.com]

- 10. Sigmatropic reaction - Wikipedia [en.wikipedia.org]

- 11. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. blogs.rsc.org [blogs.rsc.org]

- 14. thieme-connect.com [thieme-connect.com]

- 15. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemistryviews.org [chemistryviews.org]

A Technical Guide to the Biological Activities of 2-Phenylindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylindole scaffold is a privileged structure in medicinal chemistry, known for its ability to bind to multiple receptors with high affinity.[1][2] This has made its derivatives a focal point in the search for new therapeutic agents.[1] This guide provides a comprehensive overview of the diverse biological activities of these compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Chapter 1: Anticancer Activity

2-phenylindole derivatives have demonstrated significant potential as anticancer agents, exhibiting potent activity against a wide range of cancer cell lines, including those of the breast, lung, and liver.[3][4] Their anticancer effects are primarily mediated through the inhibition of tubulin polymerization and the modulation of estrogen receptor signaling.[5]

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism by which 2-phenylindole derivatives exert their anticancer effects is by inhibiting tubulin polymerization.[6] This disruption of microtubule dynamics leads to mitotic arrest and ultimately apoptosis in cancer cells.[3][4] Several derivatives have shown activity comparable to the well-known tubulin inhibitor combretastatin A-4.[6] Specifically, these compounds have been found to bind to the colchicine site on tubulin.[7]

Experimental Workflow: Evaluation of Tubulin Polymerization Inhibition

Caption: Workflow for evaluating tubulin polymerization inhibitors.

Detailed Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a common method for assessing the inhibitory effect of 2-phenylindole derivatives on tubulin polymerization.

-

Preparation of Reagents:

-

Prepare a tubulin solution (e.g., from bovine brain) in a suitable buffer (e.g., G-PEM buffer containing a fluorescent reporter).

-

Dissolve the 2-phenylindole derivative in DMSO to create a stock solution and then dilute to various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add the tubulin solution to wells containing the different concentrations of the test compound or a control vehicle.

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates tubulin polymerization.

-

-

Data Analysis:

-

Plot the rate of polymerization against the compound concentration.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Mechanism of Action: Estrogen Receptor Modulation

A subset of 2-phenylindole derivatives acts as Selective Estrogen Receptor Modulators (SERMs), making them particularly effective against hormone-dependent breast cancers.[5][8] These compounds competitively bind to the estrogen receptor (ER), thereby blocking the proliferative signals induced by estrogen.[5] Some novel derivatives have been designed as bisindole structures or conjugated with cytotoxic agents to enhance their anticancer effects.[8]

Signaling Pathway: Estrogen Receptor Inhibition

Caption: Inhibition of estrogen receptor signaling by 2-phenylindole SERMs.

Quantitative Comparison of Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected 2-phenylindole derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Bisindole Derivative (31) | MCF-7 (Breast) | 2.71 | [8] |

| Indole-Combretastatin Conjugate (86) | MCF-7 (Breast) | 1.86 | [8] |

| 3-Formyl-6-methoxy-2-(4-methoxyphenyl)indole (3e) | MDA-MB 231 (Breast) | < 0.035 | [7] |

| 2-Arylindole (2d) | Aromatase Inhibition | 1.61 | [9] |

Chapter 2: Antimicrobial Activity

Derivatives of 2-phenylindole have also been investigated for their antibacterial and antifungal properties.[3] Some have shown potent effects against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[3]

Mechanism of Action

The antimicrobial action of these compounds can be attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes.[3] Additionally, some derivatives have shown promise against Mycobacterium tuberculosis, the causative agent of tuberculosis.[3][10]

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Culture Preparation:

-

Grow the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase.

-

Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard).

-

-

Compound Dilution:

-

Perform serial dilutions of the 2-phenylindole derivative in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity

-

The presence of halogens and short-chain aliphatic hydrocarbons on the indole scaffold can enhance antibacterial activity and reduce cytotoxicity.[11][12]

-

For activity against Mycobacterium tuberculosis, the 2-phenyl group was found to be essential.[10]

Chapter 3: Anti-inflammatory Activity

2-phenylindole derivatives have demonstrated promising anti-inflammatory properties.[3] They have been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3]

Mechanism of Action: COX-2 Inhibition

A key mechanism for the anti-inflammatory effects of these compounds is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3][13] Some derivatives, particularly those containing a methylsulfonyl (SO2Me) group, exhibit high selectivity for COX-2 over COX-1, which could lead to a better safety profile with reduced gastrointestinal side effects compared to non-selective NSAIDs.[3][13]

In Vivo Anti-inflammatory Activity of Selected Derivatives

| Compound | % Reduction in Inflammation | Reference |

| 4b | 90.5% | [13] |

| 4d | 75.6% | [13] |

| 4f | 81.1% | [13] |

| Indomethacin (Reference) | 87.7% | [13] |

Structure-Activity Relationship (SAR) for COX-2 Inhibition

-

The presence of a phenyl methylsulfonyl moiety enhances COX-2 inhibitory activity.[13]

-

Replacing the benzoyl group of indomethacin with a benzyl group maintains anti-inflammatory activity.[13]

-

Para-chloro benzyl derivatives generally show higher anti-inflammatory activity than their non-substituted counterparts.[13]

Chapter 4: Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of 2-phenylindole derivatives is highly dependent on the nature and position of substituents on both the indole and phenyl rings. Quantitative structure-activity relationship (QSAR) studies have been employed to develop predictive models for their anticancer activity.[14][15][16]

Key SAR Insights Diagram

Sources

- 1. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. omicsonline.org [omicsonline.org]

- 4. omicsonline.org [omicsonline.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, Synthesis and Biological Evaluation of 2-Phenyl Indole Analogues of OXi8006 as Colchicine Site Inhibitors of Tubulin Polymerization and Vascular Disrupting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sci-Hub: are you are robot? [sci-hub.box]

- 8. Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Phenylindole and Arylsulphonamide: Novel Scaffolds Bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. japsonline.com [japsonline.com]

- 14. Quantitative structure-activity relationships(QSAR) of 2-phenylindole derivatives [yndxxb.ynu.edu.cn]

- 15. benthamdirect.com [benthamdirect.com]

- 16. benthamscience.com [benthamscience.com]

The Therapeutic Promise of Indole-3-Carboxylates: A Technical Guide for Drug Discovery Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among its vast array of derivatives, indole-3-carboxylates and related compounds have emerged as a particularly promising class of therapeutic agents with a diverse pharmacological profile. This technical guide provides an in-depth exploration of the potential therapeutic applications of indole-3-carboxylates, with a focus on their utility in oncology, inflammatory conditions, and neurodegenerative diseases. We will delve into the intricate mechanisms of action, highlight key structure-activity relationships, and provide detailed experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Introduction: The Enduring Significance of the Indole Scaffold

The indole ring system is a ubiquitous motif in biologically active molecules, from the essential amino acid tryptophan to a multitude of alkaloids and pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone of drug design. Indole-3-carboxylates, a specific subclass of indole derivatives, have garnered significant attention due to their multifaceted biological activities, including anti-proliferative, anti-inflammatory, and neuroprotective effects.[1][2] This guide will provide a comprehensive overview of the current understanding and future potential of indole-3-carboxylates in a therapeutic context.

Unraveling the Mechanism of Action: A Multi-Targeted Approach

The therapeutic effects of indole-3-carboxylates are often attributed to their ability to modulate multiple signaling pathways. A central player in their mechanism of action is the Aryl Hydrocarbon Receptor (AHR) , a ligand-activated transcription factor that plays a crucial role in regulating immune responses, cellular proliferation, and detoxification.[3][4] Many indole derivatives, including those derived from tryptophan metabolism by gut microbiota, are endogenous ligands for the AHR.[3]

The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Upon binding to an indole-3-carboxylate ligand, the AHR translocates to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.

The downstream effects of AHR activation are context-dependent and can lead to either pro- or anti-inflammatory and pro- or anti-proliferative outcomes, depending on the specific ligand, cell type, and microenvironment.

Therapeutic Applications of Indole-3-Carboxylates

The diverse biological activities of indole-3-carboxylates have positioned them as attractive candidates for the development of novel therapeutics in several key areas.

Oncology

Indole derivatives, including indole-3-carbinol (I3C) and its metabolites, have demonstrated anti-cancer properties in a variety of cancer cell lines.[5] Their mechanisms of action are multifaceted and include the induction of cell cycle arrest, apoptosis, and the modulation of key signaling pathways involved in cancer progression.[5][6] For instance, I3C has been shown to induce G1 cell cycle arrest in prostate cancer cells and modulate the expression of genes such as p53 and BRCA1.[5] Furthermore, some indole-3-carboxylate derivatives have shown promise in enhancing the efficacy of existing chemotherapeutic agents like doxorubicin in colorectal cancer models.

Table 1: Anti-proliferative Activity of Representative Indole-3-Carboxaldehyde Derivatives

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Sulfonohydrazide | 5f (4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide) | MDA-MB-468 (Triple-negative Breast Cancer) | 8.2 | [7] |

| MCF-7 (Estrogen Receptor-positive Breast Cancer) | 13.2 | [7] | ||

| Palladium(II) Complex | Complex 4 (with triphenylphosphine) | HepG-2 (Liver Cancer) | 22.8 | [7] |

| Chalcone | Indole-chalcone derivative (FC77) | NCI-60 Cell Lines (various) | ~6 (GI50) | [7] |

Inflammatory Diseases

Indole-3-carboxylates and their derivatives have demonstrated significant anti-inflammatory potential.[1][8] For example, indole-3-carboxaldehyde (ICA), a metabolite derived from gut microbiota, has been shown to protect against atherosclerosis by suppressing lipid accumulation and mitigating the inflammatory response in macrophages.[9] This effect is mediated, at least in part, through the miR-1271-5p/HDAC9 signaling cascade.[9] Furthermore, I3C has been found to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by blocking the TRIF-dependent signaling pathway.[8][10] Benzo[g]indol-3-carboxylates have also been identified as potent inhibitors of microsomal prostaglandin E(2) synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[11]

Neurodegenerative Diseases

Emerging evidence suggests that indole-3-carboxylates possess neuroprotective properties, making them potential therapeutic agents for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[12][13] Indole-3-carbinol (I3C) and its metabolite diindolylmethane (DIM) have been shown to exhibit neuroprotective effects by mimicking the activity of brain-derived neurotrophic factor (BDNF) and activating the Nrf2-antioxidant responsive element (ARE) pathway, a primary cellular defense mechanism against oxidative stress.[12][13] I3C has also demonstrated neuroprotective effects against scopolamine-induced cognitive impairment by modulating oxidative stress, inflammation, and cholinergic pathways.[14] In a rat model of Parkinson's disease, I3C was found to attenuate biochemical and functional changes through its anti-inflammatory and anti-apoptotic effects, partially mediated by the activation of the SIRT1-AMPK signaling pathway.[15]

Medicinal Chemistry: Synthesis and Optimization

The therapeutic potential of the indole-3-carboxylate scaffold can be further enhanced through targeted chemical modifications. The synthesis of novel derivatives allows for the fine-tuning of their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.

General Synthetic Strategies

A common approach to synthesizing indole-3-carboxylate derivatives involves the modification of the indole-3-carboxylic acid backbone. This can be achieved through various chemical reactions, including esterification, amidation, and palladium-catalyzed cross-coupling reactions to introduce diverse substituents at different positions of the indole ring.[1][5]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel indole-3-carboxylate derivatives, a battery of in vitro and in vivo assays is employed. The following are representative, detailed protocols for key experiments.

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of indole-3-carboxylate derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Indole-3-carboxylate derivatives dissolved in DMSO

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the indole-3-carboxylate derivatives in culture medium. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

-

In Vitro Anti-inflammatory Activity: LPS-Induced Nitric Oxide Production in Macrophages

Objective: To evaluate the ability of indole-3-carboxylate derivatives to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium (DMEM with 10% FBS)

-

LPS from E. coli

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplates

-

Indole-3-carboxylate derivatives dissolved in DMSO

Procedure:

-

Cell Seeding:

-

Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

-

Compound Pre-treatment:

-

Treat the cells with various concentrations of the indole-3-carboxylate derivatives for 1-2 hours before LPS stimulation.

-

-

LPS Stimulation:

-

Add LPS to the wells at a final concentration of 1 µg/mL. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (a known anti-inflammatory drug).

-

Incubate the plate for 24 hours.

-

-

Nitrite Measurement:

-

After incubation, collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent Part B and incubate for another 10 minutes at room temperature.

-

-

Absorbance Measurement:

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

Determine the percentage of inhibition of NO production for each compound concentration.

-

In Vitro Neuroprotection Assay: Oxidative Stress-Induced Cell Death in SH-SY5Y Cells

Objective: To assess the neuroprotective effects of indole-3-carboxylate derivatives against oxidative stress-induced cell death in a neuronal cell line.

Principle: The human neuroblastoma cell line SH-SY5Y can be differentiated into a neuron-like phenotype and is a widely used model for studying neurodegenerative diseases. Oxidative stress, induced by agents like hydrogen peroxide (H2O2), is a key contributor to neuronal cell death. The neuroprotective effect of a compound can be evaluated by its ability to rescue cells from H2O2-induced toxicity.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

DMEM/F12 medium with 10% FBS

-

Retinoic acid (for differentiation)

-

Hydrogen peroxide (H2O2)

-

MTT or other cell viability assay reagents

-

96-well plates

-

Indole-3-carboxylate derivatives dissolved in DMSO

Procedure:

-

Cell Culture and Differentiation:

-

Culture SH-SY5Y cells in complete medium.

-

To induce differentiation, treat the cells with 10 µM retinoic acid for 5-7 days.

-

-

Compound Pre-treatment:

-

Seed the differentiated SH-SY5Y cells into a 96-well plate.

-

Pre-treat the cells with various concentrations of the indole-3-carboxylate derivatives for 24 hours.

-

-

Induction of Oxidative Stress:

-

Expose the cells to a pre-determined toxic concentration of H2O2 (e.g., 100-200 µM) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + H2O2), and a positive control (a known neuroprotective agent).

-

-

Assessment of Cell Viability:

-

Perform a cell viability assay, such as the MTT assay described above, to quantify the number of surviving cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the control group.

-

Determine the concentration at which the compound shows significant neuroprotective effects.

-

Future Perspectives and Conclusion

Indole-3-carboxylates represent a highly versatile and promising scaffold for the development of novel therapeutics. Their ability to modulate multiple key signaling pathways, particularly the AHR pathway, provides a strong rationale for their exploration in a wide range of diseases. While significant progress has been made in understanding their biological activities, further research is warranted to fully elucidate their mechanisms of action and to optimize their therapeutic potential.

Future efforts in this field should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic medicinal chemistry efforts to synthesize and evaluate novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

-